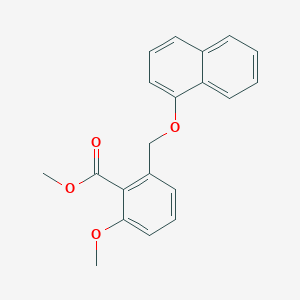

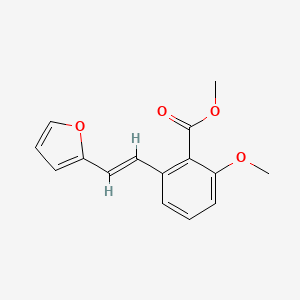

2-(2-Furan-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reaction is carried out. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

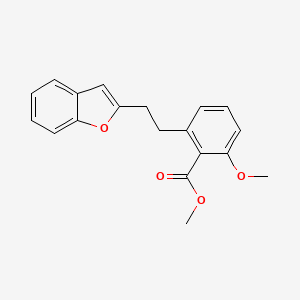

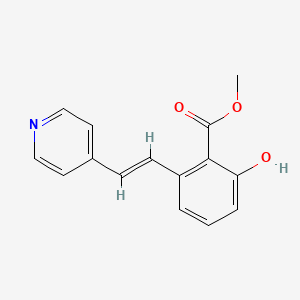

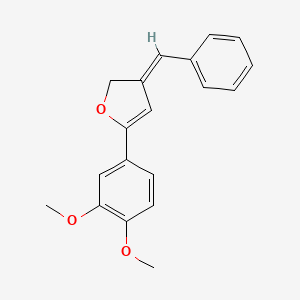

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring and the vinyl group would contribute to the compound’s aromaticity and potential reactivity. The methoxy group and the benzoic acid methyl ester group could also influence the compound’s physical and chemical properties, including its polarity and potential for hydrogen bonding .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the furan ring, the vinyl group, and the ester group. The furan ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions. The vinyl group could potentially undergo addition reactions at the carbon-carbon double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group and the ester group could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement of atoms and the intermolecular forces present .Aplicaciones Científicas De Investigación

Anticancer Properties

The compound’s unique structure makes it an interesting candidate for cancer research. Studies have shown that derivatives of this molecule exhibit cytotoxic effects on cancer cells, particularly against certain cancer types like HeLa cells . Researchers are investigating its potential as a novel chemotherapeutic agent.

Neuroprotective Effects

Given the compound’s structural features, it may have implications for neuroprotection. Researchers are studying its effects on neuronal cells and its potential to mitigate neurodegenerative diseases.

These applications highlight the versatility and promise of 2-(2-Furan-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester in various scientific contexts. Further research and exploration are necessary to unlock its full potential across these fields . 🌟

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of Methyl (E)-2-(2-(furan-2-yl)vinyl)-6-methoxybenzoate is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme that converts arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis . It is constitutively expressed in some tissues in physiological conditions, such as the endothelium, kidney, and brain, and in pathological conditions, such as in cancer .

Mode of Action

The compound interacts with COX-2, influencing the production of inflammatory prostaglandins . Up-regulation of COX-2 is associated with increased cell adhesion, phenotypic changes, resistance to apoptosis, and tumor angiogenesis . In cancer cells, COX-2 is a key step in the production of prostaglandin E2 (PGE2), which plays important roles in modulating motility, proliferation, and resistance to apoptosis .

Biochemical Pathways

The affected pathway is the prostanoid synthesis pathway . The compound’s interaction with COX-2 affects the conversion of arachidonate to PGH2, influencing the production of inflammatory prostaglandins . This can have downstream effects on cell adhesion, phenotypic changes, apoptosis resistance, and tumor angiogenesis .

Result of Action

The molecular and cellular effects of the compound’s action include modulation of cell motility, proliferation, and apoptosis resistance, particularly in cancer cells . It can also influence cell adhesion and phenotypic changes .

Propiedades

IUPAC Name |

methyl 2-[(E)-2-(furan-2-yl)ethenyl]-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-17-13-7-3-5-11(14(13)15(16)18-2)8-9-12-6-4-10-19-12/h3-10H,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGPQBPQOFGKKQ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furan-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol](/img/structure/B6339344.png)

![2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339353.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid](/img/structure/B6339358.png)

![1-[2-[4-[5-[2-(4-hydroxy-1-isoquinolyl)ethyl]-2-methoxy-phenoxy]phenyl]ethyl]isoquinolin-4-ol](/img/structure/B6339395.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339404.png)

![2-[2-(1H-Indol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339408.png)

![3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester; 95%](/img/structure/B6339417.png)

![2-{2-[5-(4-Benzyloxy-phenyl)-thiophen-2-yl]-vinyl}-6-methoxy-benzoic acid methyl ester](/img/structure/B6339436.png)